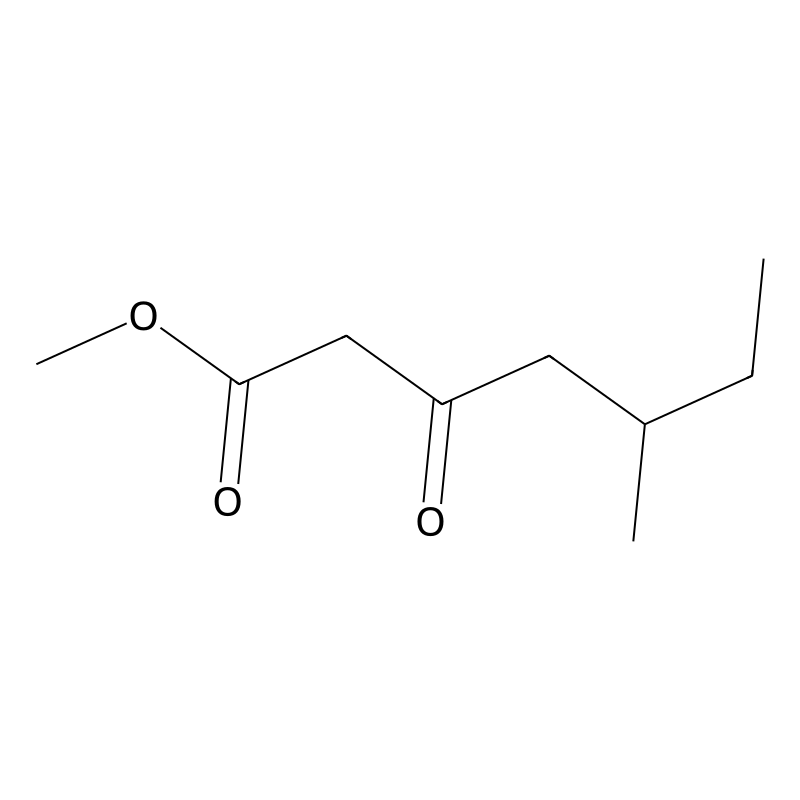

Methyl 5-methyl-3-oxoheptanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Oxidation: This compound can be oxidized to produce 5-oxoheptanoic acid.

- Reduction: The keto group can undergo reduction to yield methyl 5-hydroxyheptanoate.

- Substitution: The ester group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions- Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

- Reduction: Sodium borohydride or lithium aluminum hydride can facilitate the reduction process.

- Substitution: Nucleophiles such as amines or alcohols are employed in the presence of acid or base catalysts .

Research indicates that methyl 5-methyl-3-oxoheptanoate may possess biological activity, particularly as a building block for synthesizing biologically active compounds. Its derivatives have been explored for potential applications in drug development, highlighting its significance in medicinal chemistry. Additionally, it may be involved in enzyme-catalyzed reactions, further emphasizing its relevance in biological studies .

Methyl 5-methyl-3-oxoheptanoate can be synthesized through various methods:

- Esterification: One common method involves esterifying 5-oxoheptanoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion.

- Oxidation of Methyl 5-hydroxyheptanoate: This method employs oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions to avoid over-oxidation, yielding high-purity products.

In industrial settings, optimized conditions and advanced purification techniques are utilized to enhance yield and reduce costs during production .

Methyl 5-methyl-3-oxoheptanoate finds applications across various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Biological Research: The compound is used in studies involving enzyme-catalyzed reactions and the synthesis of active pharmaceutical ingredients.

- Industrial Uses: It is also applied in producing fragrances, flavors, and other fine chemicals .

Methyl 5-methyl-3-oxoheptanoate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | 0.96 |

| Methyl 4,4-dimethyl-3-oxopentanoate | 55107-14-7 | 0.93 |

| Methyl 2-Oxo-1-cycloheptanecarboxylate | 52784-32-4 | 0.93 |

| Methyl 3-cyclopropyl-3-oxopropanoate | 32249-35-7 | 0.93 |

| Methyl 3-Oxoheptanoate | 39815-78-6 | 0.93 |

Uniqueness

Methyl 5-methyl-3-oxoheptanoate is unique due to its specific structural configuration that allows it to participate effectively in various